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Compound of Interest

Compound Name: 2-Bromo-6-(bromomethyl)pyridine

Cat. No.: B1282057 Get Quote

Despite a comprehensive search of available scientific literature and spectral databases,

specific 13C NMR data for 2-Bromo-6-(bromomethyl)pyridine could not be located. This

technical guide will, therefore, provide a framework for the anticipated 13C NMR spectrum,

detail a standard experimental protocol for its acquisition, and present a generalized workflow

for NMR sample analysis. This information is intended to guide researchers in their own

characterization of this compound.

While direct experimental values for 2-Bromo-6-(bromomethyl)pyridine are not available,

data from structurally similar compounds can provide an estimation of the expected chemical

shifts. For instance, the related compound 2,6-bis(bromomethyl)pyridine shows 13C NMR

signals at δ 33.8 (CH₂Br), 123.1 (C3/C5), 138.4 (C4), and 157.0 (C2/C6) ppm in CDCl₃.

Another analogue, 2-bromo-6-chloromethylpyridine, displays chemical shifts at 45.7, 121.6,

127.5, 139.4, 141.4, and 157.8 ppm. Based on these comparisons, a predicted spectrum for 2-
Bromo-6-(bromomethyl)pyridine would feature distinct signals for the bromomethyl carbon,

the five non-equivalent aromatic carbons, with the carbons directly bonded to the bromine

atoms exhibiting the most significant downfield shifts.

Data Presentation
As no experimental data is available, a table of predicted 13C NMR chemical shifts for 2-
Bromo-6-(bromomethyl)pyridine is presented below for illustrative purposes. Actual

experimental values may vary.
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Carbon Atom Predicted Chemical Shift (δ, ppm)

C2 (C-Br) ~140-145

C3 ~122-128

C4 ~138-142

C5 ~120-125

C6 (C-CH₂Br) ~155-160

CH₂Br ~30-35

Experimental Protocols
A standard protocol for acquiring a 13C NMR spectrum of 2-Bromo-6-(bromomethyl)pyridine
would involve the following steps:

Sample Preparation:

Dissolve approximately 10-20 mg of 2-Bromo-6-(bromomethyl)pyridine in 0.5-0.7 mL of a

deuterated solvent (e.g., Chloroform-d, CDCl₃).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution

to provide a reference signal at 0 ppm.

Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition:

The 13C NMR spectrum would be recorded on a spectrometer operating at a standard

frequency for carbon, such as 100 or 125 MHz.

The instrument would be tuned and shimmed to optimize the magnetic field homogeneity.

A standard proton-decoupled 13C NMR pulse sequence would be utilized.

Key acquisition parameters would include:
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Pulse Angle: 30-45°

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: A sufficient number of scans (typically several thousand) would be

accumulated to achieve an adequate signal-to-noise ratio, owing to the low natural

abundance of the ¹³C isotope.

Spectral Width: A spectral width of approximately 200-250 ppm would be set to

encompass all expected carbon resonances.

Data Processing:

The acquired free induction decay (FID) would be Fourier transformed to generate the

frequency-domain spectrum.

Phase correction and baseline correction would be applied to the spectrum.

The chemical shifts of the peaks would be referenced to the TMS signal at 0 ppm.

Mandatory Visualization
To illustrate the general process of NMR data acquisition and analysis, a logical workflow

diagram is provided below.
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General Workflow for NMR Analysis

Sample Preparation
(Dissolution in Deuterated Solvent)

NMR Data Acquisition
(Spectrometer Setup and Measurement)

Data Processing
(Fourier Transform, Phasing, Baseline Correction)

Spectral Analysis
(Peak Picking and Chemical Shift Referencing)

Structural Elucidation
(Assignment of Signals to Carbon Nuclei)

Click to download full resolution via product page

Caption: A flowchart outlining the key stages of an NMR experiment.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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